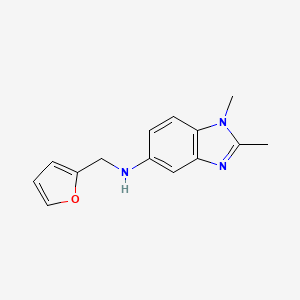
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid, also known as DBOC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Mécanisme D'action
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid exerts its biological activity by binding to metal ions such as copper and zinc. This binding results in the formation of stable complexes that can interact with various biological targets. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in various disease processes.
Biochemical and Physiological Effects:
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This inhibition results in the prevention of tissue damage and inflammation. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This inhibition results in the modulation of various cellular processes such as cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful for studying the interactions between metal ions and biological targets. However, one of the limitations of using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for further research on 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid. One area of research could be the development of new drug delivery systems using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid. Another area of research could be the study of the interactions between 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid and other biological targets. Additionally, the potential use of 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid as a therapeutic agent for various diseases could also be explored.
Conclusion:
In conclusion, 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid is a chemical compound that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it a useful tool for studying the interactions between metal ions and biological targets. Further research on 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid could lead to the development of new drug delivery systems and the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid involves the reaction of 3-aminooxolane-2-carboxylic acid with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid.
Applications De Recherche Scientifique
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
3-(3,3-dimethylbutanoylamino)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)6-8(13)12-11(9(14)15)4-5-16-7-11/h4-7H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOGKKAWRRXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)





![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)